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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylbutane

Cat. No.: B1337311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-2,2-dimethylbutane (CsH13Br), a valuable building block in organic synthesis. The
unique steric hindrance around the bromine-bearing carbon makes it an interesting substrate
for studying reaction mechanisms. This document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for data acquisition.

Molecular Structure and Expected Spectroscopic
Features

1-Bromo-2,2-dimethylbutane possesses a neopentyl-like core structure with a primary
bromide. This structure gives rise to distinct signals in various spectroscopic analyses.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-bromo-2,2-dimethylbutane, both 1H and 13C NMR provide crucial structural
information.

'H NMR Spectroscopy
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The proton NMR spectrum of 1-bromo-2,2-dimethylbutane is expected to show four distinct
signals corresponding to the four unique proton environments in the molecule. The electron-
withdrawing effect of the bromine atom will cause a downfield shift for protons on the adjacent
carbon.

Table 1: Predicted *H NMR Data for 1-Bromo-2,2-dimethylbutane

Chemical Shift
Signal (5, ppm) Multiplicity Integration Assighment
(Predicted)

a ~3.3 Singlet 2H -CH2-Br

b ~1.6 Quartet 2H -CH2-CHs
c ~1.0 Singlet 6H -C(CHs)2-
d ~0.9 Triplet 3H -CH2-CHs

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will exhibit five signals, corresponding to the five
distinct carbon environments. The carbon atom bonded to the bromine will be shifted downfield.

Table 2: Predicted 3C NMR Data for 1-Bromo-2,2-dimethylbutane

. Chemical Shift (0, ppm) .
Signal . Assignment
(Predicted)

1 ~45 -CHa2-Br
2 ~35 -C(CHs)2-
3 ~30 -CH2-CHs
4 ~25 -C(CHs)2-
5 -8 -CH2-CHs

Infrared (IR) Spectroscopy
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The IR spectrum of 1-bromo-2,2-dimethylbutane will be characterized by absorptions
corresponding to C-H stretching and bending vibrations, and a key absorption for the C-Br
stretch.

Table 3: Expected IR Absorption Bands for 1-Bromo-2,2-dimethylbutane

Wavenumber (cm~?) Intensity Vibration
2960-2850 Strong C-H (sp?3) Stretch[1]
1465-1375 Medium C-H Bend[1]
600-500 Medium-Strong C-Br Stretch[1]

Mass Spectrometry (MS)

Mass spectrometry of 1-bromo-2,2-dimethylbutane will show a characteristic isotopic pattern
for the molecular ion due to the presence of the bromine isotopes, 7°Br and 81Br, which have
nearly equal natural abundance (approximately a 1:1 ratio). This results in two molecular ion
peaks (M+ and M+2) of similar intensity.

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2,2-dimethylbutane

mlz lon Notes

Molecular ion peak (M*, M+2)

164/166 [CeH13Br]* showing the bromine isotope
pattern.
85 [CeHa3]* Loss of Br radical.
tert-Butyl cation, likely the base
57 [CaHo]* ] .
peak due to its stability.
29 [C2Hs]* Ethyl cation.

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

e Weigh approximately 10-20 mg of 1-bromo-2,2-dimethylbutane.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean,
dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
Instrumentation and Data Acquisition (*H NMR):

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Sequence: Standard single-pulse experiment.

e Sweep Width: 0-10 ppm.

e Number of Scans: 16-32.

e Relaxation Delay: 1-2 seconds.

Instrumentation and Data Acquisition (*3C NMR):

Spectrometer: 100 MHz or higher 13C frequency NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Sweep Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

e Place one or two drops of liquid 1-bromo-2,2-dimethylbutane between two clean, dry salt
plates (e.g., NaCl or KBr).
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o Gently press the plates together to form a thin liquid film.
Instrumentation and Data Acquisition (FT-IR):

o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
e Scan Range: 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e A background spectrum of the clean, empty sample compartment should be acquired before
running the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 1-bromo-2,2-dimethylbutane in a volatile organic solvent (e.g.,
dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

e Injection Volume: 1 pL.

e Inlet Temperature: 250 °C.

e Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 lonization Mode: Electron lonization (El) at 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 20-300.
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Experimental Workflow for Spectroscopic Analysis
Sample Preparation
1-Bromo-2,2-dimethylbutane
Dissolve in CDCI3 with TMS Prepare thin film on salt plates Prepare dilute solution in DCM
l Data AcquisLon l
NMR Spectrometer FT-IR Spectrometer GC-MS

l Data Analyéis l

1H and 13C NMR Spectra

IR Spectrum

:

Structural Elucidation

Mass Spectrum

Click to download full resolution via product page

Caption: A typical experimental workflow for the spectroscopic analysis of 1-bromo-2,2-
dimethylbutane.
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Structure-Spectra Correlations

Molecular Structure

1-Bromo-2,2-dimethylbutane

(C6H13Br)

-CH2-Br — -C(CH3)2- -CH2-CH3 hole Molecule

Protons arbon Bond

Spectroscopic Signals

A 4
1H NMR Signal 13C NMR Signal 3 IR Absorption Mass Spectrum
(~3.3 ppm, singlet) (~45 ppm) (600-500 cm-1, C-Br stretch) (M+, M+2 peaks)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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